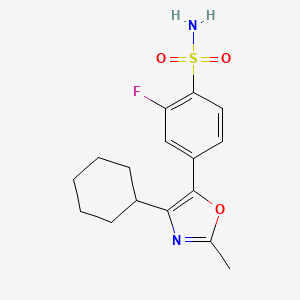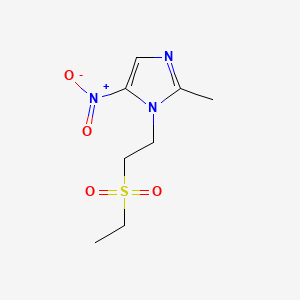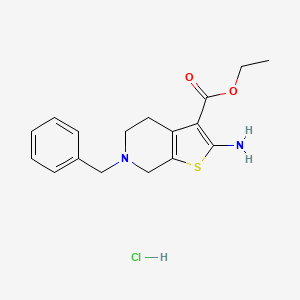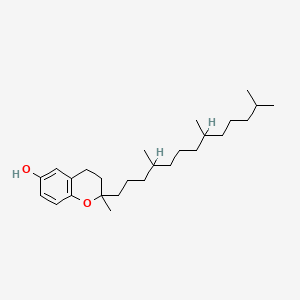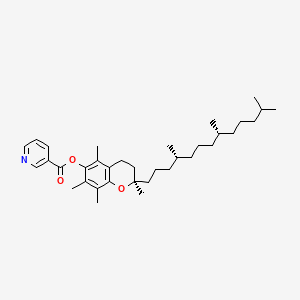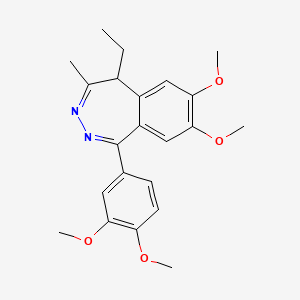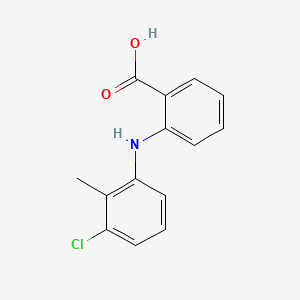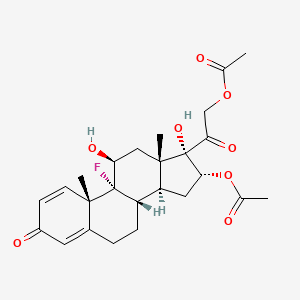
Diacetato de triamcinolona
Descripción general
Descripción
Triamcinolone diacetate is a glucocorticoid used to treat a variety of conditions such as allergic disorders, arthritis, blood diseases, breathing problems, certain cancers, eye diseases, intestinal disorders, collagen, and skin diseases . It is a corticosteroid hormone .
Synthesis Analysis
Triamcinolone diacetate is a prodrug of triamcinolone which is the synthetic glucocorticoid .
Molecular Structure Analysis
The molecular formula of Triamcinolone diacetate is C25H31FO8 . The molecular weight is 478.5 g/mol . The IUPAC name is [2-[(8S,9R,10S,11S,13S,14S,16R,17S)-16-acetyloxy-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate .
Chemical Reactions Analysis
Triamcinolone diacetate is a corticosteroid with anti-inflammatory properties . These properties are used to treat inflammation in conditions that affect various organs and tissues .
Physical and Chemical Properties Analysis
Triamcinolone diacetate is a white to off-white, microcrystalline powder . It is practically insoluble in water; soluble in chloroform; sparingly soluble in alcohol and in methanol; and slightly soluble in ether .
Aplicaciones Científicas De Investigación
Tratamiento de afecciones inflamatorias
El diacetato de triamcinolona es un corticosteroide que se utiliza para tratar diversas afecciones inflamatorias en el cuerpo . Puede utilizarse para controlar afecciones que van desde la rinitis alérgica hasta las exacerbaciones agudas de la esclerosis múltiple .
Dolor de rodilla osteoartrítico
El this compound puede utilizarse como tratamiento adjunto único para el dolor de rodilla osteoartrítico . Esta aplicación proporciona alivio del dolor asociado con la osteoartritis, mejorando la calidad de vida de los pacientes.
Aplicaciones dermatológicas
El this compound se utiliza a menudo como tratamiento tópico de primera línea para las dermatosis que responden a los corticosteroides . Estas incluyen afecciones como el eccema y la psoriasis, donde las propiedades antiinflamatorias del corticosteroide pueden ayudar a reducir los síntomas.
Tratamiento del edema macular
En octubre de 2021, se aprobó una suspensión de acetonida de triamcinolona, una forma de triamcinolona, para inyección supracoroidea . Esta fue la primera inyección supracoroidea en recibir la aprobación de la FDA para el tratamiento de pacientes con edema macular asociado con uveítis .
Control de la bursitis
El this compound ha sido nominado para su uso en el tratamiento de la bursitis aguda y subaguda . La bursitis es una inflamación de las bolsas, pequeños sacos llenos de líquido que amortiguan los huesos, los tendones y los músculos cerca de las articulaciones.
Tratamiento de la tenosinovitis
El this compound también se utiliza en el tratamiento de la tenosinovitis aguda no específica , una inflamación de la vaina que rodea un tendón. Ayuda a reducir la inflamación y aliviar los síntomas.
Control de la epicondilitis
La epicondilitis, también conocida como codo de tenista, es otra afección que puede controlarse con this compound . El corticosteroide ayuda a reducir la inflamación y el dolor en la articulación del codo.
Tratamiento de los queloides y las cicatrices hipertróficas
El this compound se ha utilizado en el tratamiento de los queloides y las hipertrofias localizadas . Estos son tipos de cicatrices que resultan de un proceso de curación excesivamente agresivo, y el corticosteroide puede ayudar a reducir su apariencia.
Mecanismo De Acción
Target of Action
Triamcinolone diacetate primarily targets glucocorticoid receptors in the body . These receptors are found in almost every cell and are critical for various biological responses including immune response, metabolism of nutrients, maintenance of homeostasis, and inflammatory reactions .
Mode of Action
Triamcinolone diacetate, as a corticosteroid, exerts its effects by binding to the glucocorticoid receptor, forming a complex that then translocates to the nucleus. This complex binds to DNA and modifies gene transcription, leading to changes in protein synthesis . Corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins .
Biochemical Pathways
The binding of triamcinolone diacetate to glucocorticoid receptors inhibits the phospholipase A2 enzyme. This inhibition prevents the release of arachidonic acid, a precursor for inflammation mediators like prostaglandins and leukotrienes . Therefore, the drug effectively suppresses the inflammatory response and immune reactions .
Pharmacokinetics
It is known that the bioavailability and pharmacokinetic profile of corticosteroids like triamcinolone can be influenced by factors such as the route of administration and the patient’s physiological condition .
Result of Action
The anti-inflammatory and immunosuppressive actions of triamcinolone diacetate result in a reduction of symptoms in various conditions, including allergic disorders, skin conditions, ulcerative colitis, arthritis, lupus, psoriasis, or breathing disorders . It can also be used as a one-time adjunct treatment of osteoarthritic knee pain .
Action Environment
The action, efficacy, and stability of triamcinolone diacetate can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy. Additionally, individual patient factors such as age, gender, genetic factors, and overall health status can also influence the drug’s action .
Safety and Hazards
Triamcinolone diacetate may cause serious side effects including hives, difficulty breathing, swelling of your face, lips, tongue, or throat, worsening of your skin condition, redness, warmth, swelling, oozing, or severe irritation of any treated skin, blurred vision, tunnel vision, eye pain, seeing halos around lights, increased thirst, increased urination, dry mouth, fruity breath odor, weight gain (especially in your face or your upper back and torso), slow wound healing, thinning or discolored skin, increased body hair, muscle weakness, nausea, diarrhea, tiredness, mood changes, menstrual changes, and sexual changes .
Direcciones Futuras
Triamcinolone diacetate is used in various treatments and its usage can be expanded based on ongoing research and clinical trials. For instance, a phase 3 randomized controlled study comparing triamcinolone acetonide extended-release (TA-ER) to conventional TA crystalline suspension (TAcs) reported variable efficacy results . In patients reporting moderate-to-severe knee OA pain at baseline based on concordant ADP and WOMAC-A scores, TA-ER provided statistically significant pain relief for ≥12 weeks compared with conventional TAcs .
Análisis Bioquímico
Biochemical Properties
Triamcinolone diacetate, like other corticosteroids, interacts with glucocorticoid receptors in the cytoplasm of cells . Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of specific genes, affecting the synthesis of proteins involved in inflammatory responses .
Cellular Effects
Triamcinolone diacetate affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the production of inflammatory mediators, such as prostaglandins and leukotrienes, by suppressing the activity of the enzyme phospholipase A2 .
Molecular Mechanism
The molecular mechanism of action of triamcinolone diacetate involves binding to the glucocorticoid receptor, leading to changes in gene expression . This binding interaction results in the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase, thereby reducing the synthesis of inflammatory mediators .
Metabolic Pathways
Triamcinolone diacetate is involved in metabolic pathways that include interactions with enzymes and cofactors
Propiedades
| { "Design of the Synthesis Pathway": "Triamcinolone diacetate can be synthesized through the acetylation of triamcinolone.", "Starting Materials": [ "Triamcinolone", "Acetic anhydride", "Pyridine", "Chloroform", "Sodium bicarbonate", "Water" ], "Reaction": [ "Triamcinolone is dissolved in chloroform.", "Acetic anhydride and pyridine are added to the solution and stirred.", "The reaction mixture is heated to 60-70°C for 30 minutes.", "Sodium bicarbonate is added to neutralize the reaction mixture.", "The mixture is filtered and the filtrate is washed with water.", "The organic layer is separated and dried with anhydrous sodium sulfate.", "The solvent is evaporated under reduced pressure.", "The residue is recrystallized from a suitable solvent to obtain triamcinolone diacetate." ] } | |
Número CAS |
67-78-7 |
Fórmula molecular |
C25H31FO8 |
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
[2-[(9R,10S,13S,17S)-16-acetyloxy-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H31FO8/c1-13(27)33-12-20(31)25(32)21(34-14(2)28)10-18-17-6-5-15-9-16(29)7-8-22(15,3)24(17,26)19(30)11-23(18,25)4/h7-9,17-19,21,30,32H,5-6,10-12H2,1-4H3/t17?,18?,19?,21?,22-,23-,24-,25+/m0/s1 |
Clave InChI |
XGMPVBXKDAHORN-TXVQTVTKSA-N |
SMILES isomérico |
CC(=O)OCC(=O)[C@]1(C(CC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)OC(=O)C)O |
SMILES |
CC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)OC(=O)C)O |
SMILES canónico |
CC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)OC(=O)C)O |
Apariencia |
Solid powder |
melting_point |
235.0 °C |
| 67-78-7 | |
Pictogramas |
Acute Toxic; Irritant; Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Polcartolone Polcortolon triamcinolone diacetate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does triamcinolone diacetate exert its anti-inflammatory effects?
A1: Triamcinolone diacetate, like other glucocorticoids, exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. [] This binding leads to a cascade of downstream effects, including:
- Transactivation: The activated glucocorticoid receptor complex translocates to the nucleus and binds to specific DNA sequences, regulating the transcription of various genes. This results in the upregulation of anti-inflammatory proteins and downregulation of pro-inflammatory mediators. []
- Transrepression: The complex can also interact with and inhibit the activity of pro-inflammatory transcription factors, further suppressing the inflammatory cascade. []
Q2: What is the impact of triamcinolone diacetate on collagen accumulation?
A2: Studies show that triamcinolone diacetate can inhibit collagen accumulation in rat lungs following bleomycin-induced injury. [] This effect is dose-dependent, with higher doses demonstrating more significant suppression of collagen accumulation. [] This finding suggests potential therapeutic applications in fibrotic diseases.
Q3: What is the chemical structure of triamcinolone diacetate?
A3: Triamcinolone diacetate is a synthetic glucocorticoid with the chemical name 9-fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 16,21-diacetate. [, ]
Q4: What is the molecular formula and weight of triamcinolone diacetate?
A4: The molecular formula of triamcinolone diacetate is C26H31FO8, and its molecular weight is 478.51. [, ]
Q5: What is the solubility of triamcinolone diacetate?
A5: Triamcinolone diacetate is practically insoluble in water, soluble in chloroform, sparingly soluble in alcohol and methanol, and slightly soluble in ether. [, ]
Q6: How does freezing affect triamcinolone diacetate injectable suspension?
A6: Freezing triamcinolone diacetate injectable suspension leads to irreversible clumping, rendering it unsuitable for use. [, ] Therefore, it's crucial to store this formulation according to the manufacturer's recommendations.
Q7: What is the duration of adrenal suppression after triamcinolone diacetate administration?
A7: Studies suggest that a single intramuscular injection of 50 mg triamcinolone diacetate leads to adrenal suppressive effects for approximately one week. [] This duration is significantly shorter compared to the four-week suppression observed with 40 mg of triamcinolone acetonide. []
Q8: How effective is triamcinolone diacetate in treating psoriasis?
A8: Research indicates that both triamcinolone diacetate and triamcinolone acetonide, when injected intralesionally, demonstrate efficacy in treating psoriasis. [, ] Studies report clearing or improvement of psoriatic plaques, with some patients experiencing relapse over time. [, ]
Q9: What are the potential adverse effects of intrathecal triamcinolone diacetate administration?
A9: While epidural administration of triamcinolone diacetate has been generally considered safe, intrathecal administration has been associated with a higher risk of complications, including: []
Q10: What is the role of polyethylene glycol in the toxicity of triamcinolone diacetate?
A10: The polyethylene glycol used as a vehicle in some corticosteroid formulations, including triamcinolone diacetate, has been implicated in neurotoxic effects. [, ] Slow-release formulations generally contain lower concentrations of polyethylene glycol, potentially reducing the risk. []
Q11: Can triamcinolone diacetate cause cutaneous changes?
A11: Research indicates that triamcinolone diacetate injections can induce various cutaneous changes depending on the injection site and depth: []
Q12: Has triamcinolone diacetate been detected in environmental samples?
A12: A recent study detected triamcinolone diacetate in snow samples near Jiaozhou Bay, North China. [] The mean concentration was 2.84 ng/L, indicating its presence as an environmental contaminant. [] This finding highlights the need for further research on the environmental fate and potential ecological risks of this compound.
Q13: What analytical techniques are commonly used to characterize and quantify triamcinolone diacetate?
A13: Several analytical methods are employed to study triamcinolone diacetate:
- High-performance liquid chromatography (HPLC): This technique, often coupled with mass spectrometry (LC-MS/MS), allows for the separation, identification, and quantification of triamcinolone diacetate in various matrices. []
- Spectroscopic methods: Techniques like ultraviolet-visible (UV-Vis) spectrophotometry and infrared (IR) spectroscopy are useful for structural characterization and quantification. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


